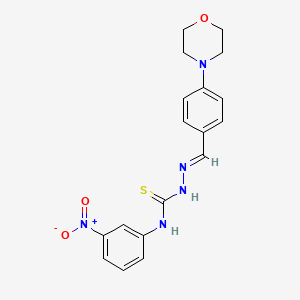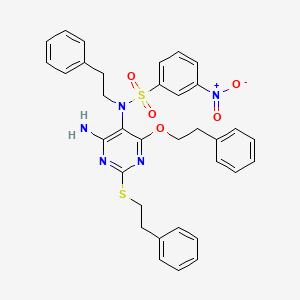
Abltide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abl protein tyrosine kinase substrate is a critical component in cellular signaling pathways. It is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The substrate is primarily recognized for its role in the regulation of the actin cytoskeleton and its involvement in the signaling pathways of tyrosine kinases, particularly the Abelson (Abl) family of kinases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Abl protein tyrosine kinase substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Abl protein tyrosine kinase substrate follows similar principles but on a larger scale. Fermentation processes are optimized to maximize yield, and advanced purification methods, such as affinity chromatography, are employed to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Abl protein tyrosine kinase substrate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and binding interactions with other proteins. Phosphorylation is a key reaction, where a phosphate group is added to the substrate by a kinase enzyme .
Common Reagents and Conditions:
Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and a kinase enzyme under physiological conditions.
Dephosphorylation: Involves phosphatase enzymes that remove phosphate groups from the substrate.
Major Products Formed: The primary product of these reactions is the phosphorylated or dephosphorylated form of the substrate, which can then interact with other signaling molecules to propagate cellular signals .
Applications De Recherche Scientifique
Abl protein tyrosine kinase substrate has extensive applications in scientific research:
Chemistry: Used to study enzyme kinetics and the mechanisms of kinase and phosphatase enzymes.
Biology: Plays a crucial role in understanding cell signaling pathways, cytoskeletal dynamics, and cellular responses to external stimuli.
Medicine: Investigated for its role in cancer, particularly in chronic myeloid leukemia, where the BCR-Abl fusion protein is a known oncogene.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of Abl protein tyrosine kinase substrate involves its phosphorylation by Abl kinases. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes. The substrate interacts with multiple molecular targets, including actin filaments and other cytoskeletal proteins, to modulate cell shape, motility, and adhesion .
Comparaison Avec Des Composés Similaires
BCR-Abl fusion protein: A well-known oncogenic variant involved in chronic myeloid leukemia.
Src family kinases: Share structural similarities and functional overlap with Abl kinases.
Focal adhesion kinase: Another tyrosine kinase involved in cytoskeletal regulation and cell adhesion.
Uniqueness: Abl protein tyrosine kinase substrate is unique due to its specific interactions with Abl kinases and its critical role in linking tyrosine phosphorylation with actin cytoskeleton dynamics. This unique combination of functions makes it a valuable tool in both basic research and therapeutic development .
Propriétés
Formule moléculaire |
C60H93N15O15 |
|---|---|
Poids moléculaire |
1264.5 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
Clé InChI |
WOEYLBHGXWOZOC-VHCTZGMQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)



